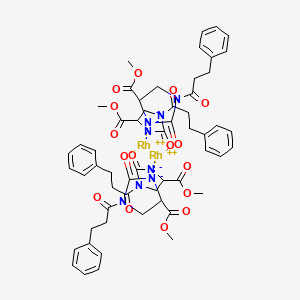
methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a complex organometallic compound. This compound features a rhodium ion coordinated with an imidazolidinone derivative, which is a five-membered ring containing nitrogen and oxygen atoms. The presence of the rhodium ion imparts unique catalytic properties to the compound, making it valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) typically involves the coordination of rhodium with the imidazolidinone ligand. The process begins with the preparation of the imidazolidinone derivative, which is synthesized through the cyclization of amido-nitriles or amidoximes with activated alkynes under mild conditions . The rhodium coordination is achieved by reacting the imidazolidinone derivative with a rhodium precursor, such as rhodium chloride, in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the imidazolidinone ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may yield rhodium(I) complexes. Substitution reactions can produce a variety of rhodium complexes with different ligands.
Applications De Recherche Scientifique
Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the imidazolidinone ligand. This coordination activates the rhodium ion, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the rhodium ion facilitates the addition of hydrogen to unsaturated substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;palladium(2+)
- Methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;platinum(2+)
Uniqueness
The uniqueness of methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) lies in its rhodium ion, which imparts superior catalytic properties compared to palladium and platinum analogs. Rhodium complexes are known for their high activity and selectivity in various catalytic processes, making this compound particularly valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C56H60N8O16Rh2 |
|---|---|
Poids moléculaire |
1306.9 g/mol |
Nom IUPAC |
methyl 2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);;/q;;;;2*+2/p-4 |
Clé InChI |
XWAKNHMTYMPIBY-UHFFFAOYSA-J |
SMILES canonique |
COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


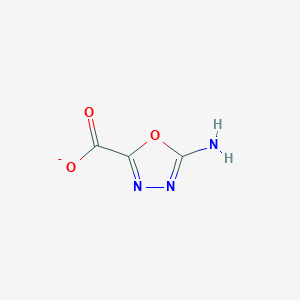

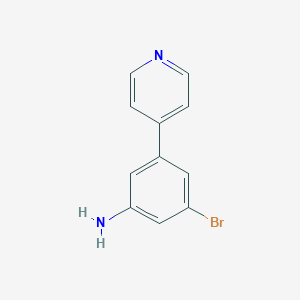
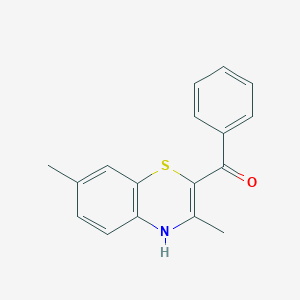
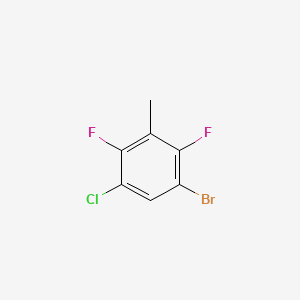
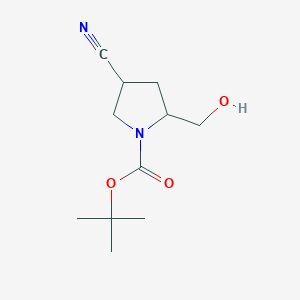
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
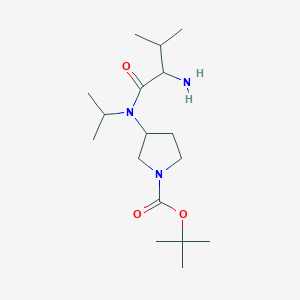
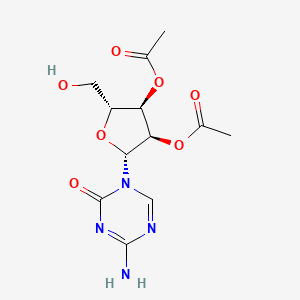
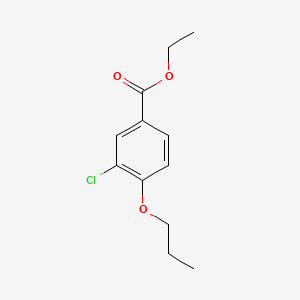
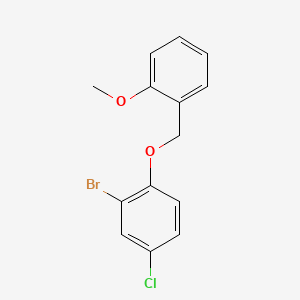
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)
